

Initial Toxicity Screening of 2-Acetylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-3-methylpyridine

Cat. No.: B1282197

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Disclaimer: This technical guide focuses on the initial toxicity screening of 2-Acetylpyridine (CAS RN: 1122-62-9). A thorough literature search did not yield any specific toxicity data for **2-Acetyl-3-methylpyridine**. Given the structural similarity and the availability of data for 2-Acetylpyridine, this document provides a comprehensive overview of its toxicological profile, which may serve as a relevant surrogate for preliminary assessment.

This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the toxicological data, experimental methodologies, and metabolic pathways of 2-Acetylpyridine.

Acute Toxicity

The acute toxicity of 2-Acetylpyridine has been evaluated to determine the potential for adverse effects following a single exposure. The primary endpoint for acute oral toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.

Quantitative Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2160 - 2280 mg/kg bw	[1][2]
LD50	Bird (Wild)	Oral	1000 mg/kg	The Good Scents Company

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to induce damage to genetic material (DNA). A compound that is positive in these tests may be a potential mutagen or carcinogen. 2-Acetylpyridine has been evaluated in several in vitro genotoxicity studies.

Summary of Genotoxicity Findings

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With and Without S9	Negative	[3]
BlueScreen Assay	E. coli	With and Without S9	Negative	[3]
In Vitro Micronucleus Test	Not Specified	Not Specified	Non-clastogenic	[3]
Mitotic Aneuploidy Induction	Saccharomyces cerevisiae	Not Applicable	Positive	[1]

Based on the available data, 2-Acetylpyridine does not appear to present a significant concern for genotoxic potential in bacterial and mammalian cell-based assays.[3] However, the positive result for mitotic aneuploidy in yeast suggests that further investigation into its potential to interfere with chromosome segregation may be warranted.

Representative Experimental Protocols

This protocol is a generalized representation based on standard Ames test procedures.

- Bacterial Strains: Histidine-requiring (his-) auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.

- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.
- Exposure: The bacterial strains are exposed to various concentrations of 2-Acetylpyridine in the presence or absence of the S9 mix. A positive control (a known mutagen) and a negative control (vehicle) are run concurrently.
- Plating: The treated bacterial cultures are plated on a minimal glucose agar medium lacking histidine.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

This protocol is a generalized representation based on standard in vitro micronucleus assay procedures.

- Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is cultured to obtain a population of actively dividing cells.
- Exposure: The cells are exposed to at least three concentrations of 2-Acetylpyridine, along with positive and negative controls, for a defined period.
- Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).
- Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is determined by microscopic examination of at least 1000 binucleated cells per concentration. An increase in the frequency of micronucleated cells in

the treated groups compared to the negative control indicates clastogenic or aneugenic activity.

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time, typically 90 days in rodents.

90-Day Oral Subchronic Study in Rats

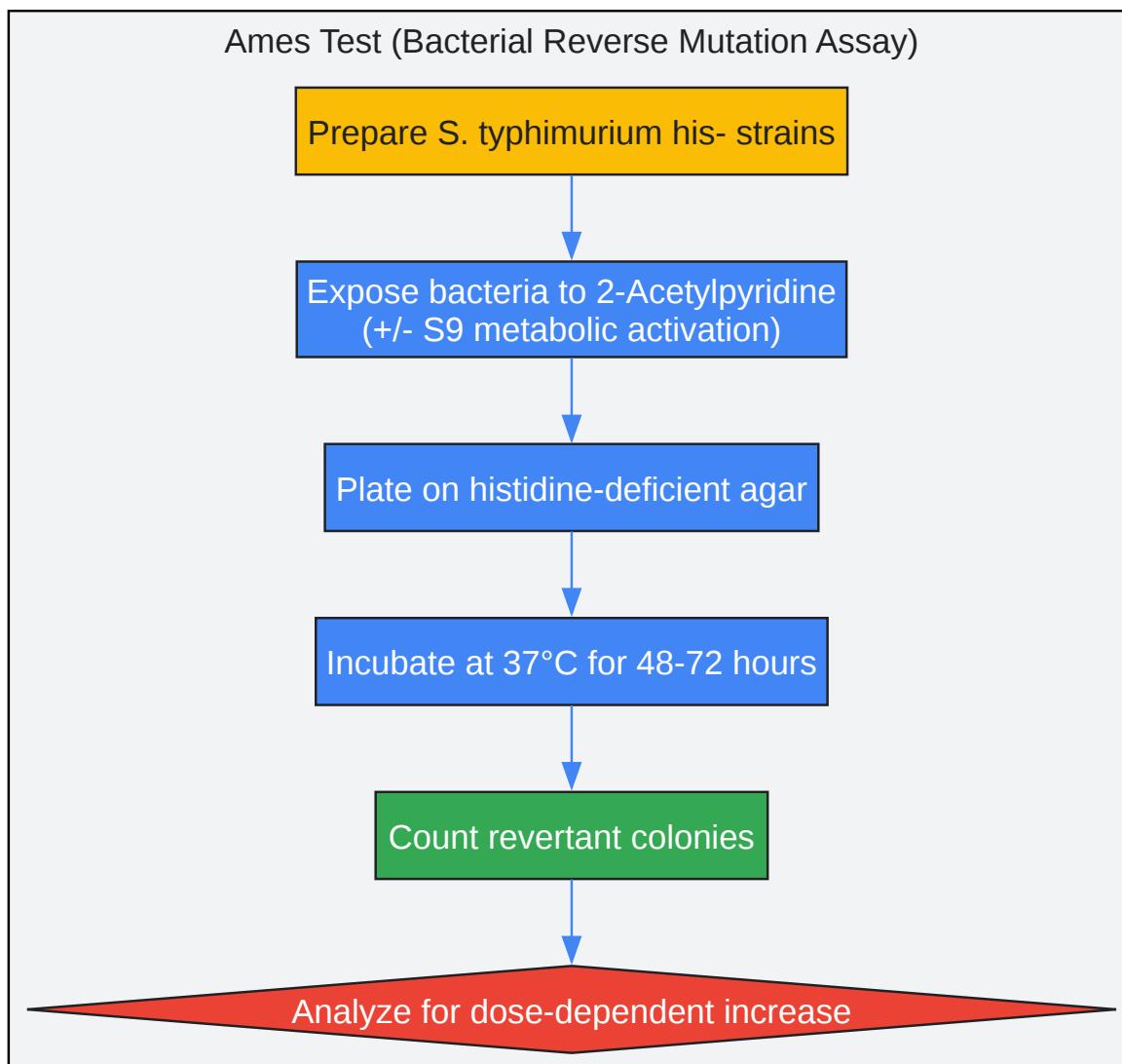
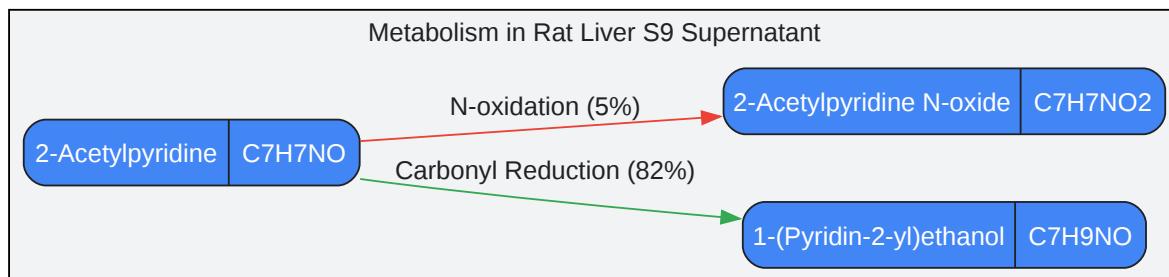
A 90-day oral gavage study in rats identified the following effect levels and target organs[1]:

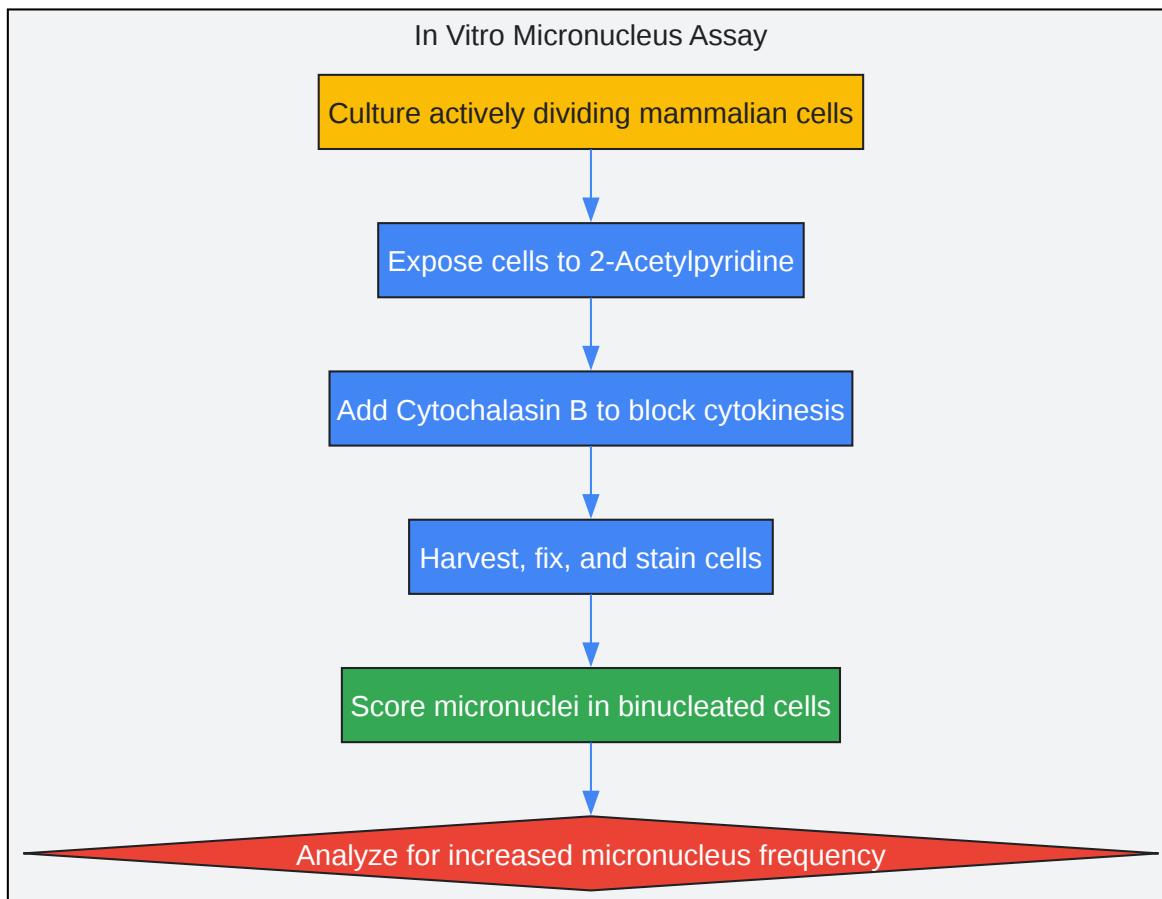
Parameter	Value
Highest No Effect Level (HNEL)	110 mg/kg bw/day
Lowest Effect Level (LEL)	330 mg/kg bw/day
Target Organ Effects at LEL	
Liver	Necrosis, bile duct cellular hypertrophy
Spleen	Increased organ weight

Metabolism

The biotransformation of 2-Acetylpyridine has been studied in rat liver S9 supernatant. The primary metabolic pathway involves the enantioselective reduction of the carbonyl group, which does not involve cytochrome P-450 enzymes[1].

Metabolic Pathway of 2-Acetylpyridine





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